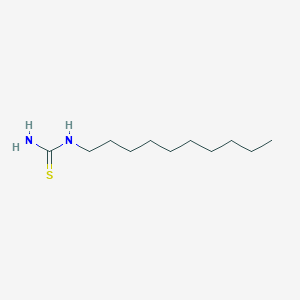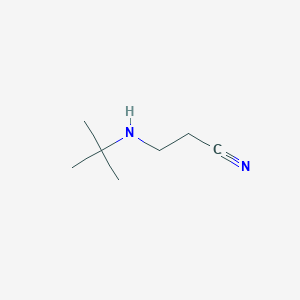
1-デシル-2-チオ尿素
概要
説明
1-Decyl-2-thiourea is an organosulfur compound with the chemical formula C11H24N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities. The structure of 1-Decyl-2-thiourea consists of a decyl group attached to the nitrogen atom of the thiourea moiety, which imparts unique properties to the compound.
科学的研究の応用
1-Decyl-2-thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the production of dyes, elastomers, and photographic films.
準備方法
Synthetic Routes and Reaction Conditions: 1-Decyl-2-thiourea can be synthesized through the reaction of decylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows: [ \text{C10H21NH2} + \text{CS2} \rightarrow \text{C10H21NHC(S)NH2} ] The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: On an industrial scale, 1-Decyl-2-thiourea can be produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Decyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the nitrogen can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Decylamine and related amines.
Substitution: N-alkyl or N-aryl thiourea derivatives.
作用機序
The mechanism of action of 1-Decyl-2-thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and glucose-6-phosphatase, by binding to their active sites. This inhibition can lead to various biological effects, including antibacterial and anticancer activities.
類似化合物との比較
Thiourea: The parent compound with a similar structure but without the decyl group.
1-Phenyl-2-thiourea: A derivative with a phenyl group instead of a decyl group.
1-Methyl-2-thiourea: A derivative with a methyl group instead of a decyl group.
Uniqueness: 1-Decyl-2-thiourea is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties and enhances its lipophilicity. This structural feature can influence its biological activity and make it more effective in certain applications compared to other thiourea derivatives.
特性
IUPAC Name |
decylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2S/c1-2-3-4-5-6-7-8-9-10-13-11(12)14/h2-10H2,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNUNTMZZWSJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374132 | |
| Record name | 1-Decyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24827-74-5 | |
| Record name | 1-Decyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24827-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-decyl-2-thiourea interact with mercury ions, and what are the downstream effects of this interaction?
A1: 1-decyl-2-thiourea (DTU) exhibits a high selectivity for mercuric ions (Hg2+) []. This selectivity stems from the strong affinity of the sulfur atom in the thiourea group for binding to mercury. While the exact complex formation mechanism is not detailed in the study, it is suggested that DTU likely acts as a chelating ligand, forming a stable complex with Hg2+. This complexation effectively sequesters the mercury ions, preventing them from interacting with the surrounding environment.
Q2: What are the material compatibility and stability characteristics of 1-decyl-2-thiourea, and how do these characteristics relate to its potential applications?
A2: The research article focuses primarily on the use of DTU in conjunction with a cationic surfactant, cetylpyridinium nitrate, for mercury removal []. This combination highlights the compatibility of DTU with at least one type of surfactant, indicating its potential for use in surfactant-based remediation technologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















